molecular formula C22H25N3O4 B11362139 2-(3,5-dimethylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

2-(3,5-dimethylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11362139
M. Wt: 395.5 g/mol
InChI Key: XXLAKXBONJCDKU-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Industrial Production: Industrial-scale production methods are proprietary and may not be publicly disclosed.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These would depend on the specific reaction. For example

      Major Products: These would vary based on the reaction type and conditions.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure may find applications in designing new materials or catalysts.

      Biology: It could be explored as a potential bioactive compound due to its diverse functional groups.

      Medicine: Research might investigate its pharmacological properties or potential therapeutic effects.

      Industry: It could serve as a precursor for other compounds.

  • Mechanism of Action

    • Unfortunately, specific information on its mechanism of action is not readily available. Further research would be needed to elucidate this.
  • Comparison with Similar Compounds

    Remember that this compound’s applications and properties are still an active area of research, and further studies are needed to fully understand its potential

    Properties

    Molecular Formula

    C22H25N3O4

    Molecular Weight

    395.5 g/mol

    IUPAC Name

    2-(3,5-dimethylphenoxy)-N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]acetamide

    InChI

    InChI=1S/C22H25N3O4/c1-14(2)12-27-18-7-5-17(6-8-18)21-22(25-29-24-21)23-20(26)13-28-19-10-15(3)9-16(4)11-19/h5-11,14H,12-13H2,1-4H3,(H,23,25,26)

    InChI Key

    XXLAKXBONJCDKU-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC(=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OCC(C)C)C

    Origin of Product

    United States

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